(Z)-2-hydroxy-N'-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-hydroxy-N’-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene)benzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-hydroxy-N’-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene)benzohydrazide typically involves the reaction of benzohydrazide with a suitable aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific steps are as follows:
Starting Materials: Benzohydrazide and (2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one).
Reaction Conditions: The reaction mixture is heated under reflux in an appropriate solvent such as ethanol or methanol.
Catalyst: An acid catalyst like hydrochloric acid or sulfuric acid is added to facilitate the reaction.
Isolation: The product is isolated by cooling the reaction mixture and filtering the precipitate, followed by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using large quantities of benzohydrazide and the aldehyde or ketone.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: Utilizing industrial-scale purification techniques such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-hydroxy-N’-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene)benzohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-hydroxy-N’-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene)benzohydrazide is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which are studied for their catalytic and electronic properties.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine
Medically, (Z)-2-hydroxy-N’-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene)benzohydrazide is explored for its antimicrobial and anticancer properties. Studies have demonstrated its efficacy against certain bacterial strains and cancer cell lines.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-2-hydroxy-N’-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene)benzohydrazide involves its interaction with specific molecular targets. It acts by binding to the active site of enzymes, thereby inhibiting their activity. The compound’s hydrazone group plays a crucial role in this binding process, forming stable complexes with the enzyme’s active site residues.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]pyridine-4-carbohydrazide
- 4-amino-N’-(2-bromophenyl)ethylidene]butanehydrazide
Uniqueness
(Z)-2-hydroxy-N’-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene)benzohydrazide is unique due to its specific hydrazone structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and enzymes sets it apart from other similar compounds.
Properties
IUPAC Name |
2-hydroxy-N-[(Z)-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11(2)13-9-8-12(3)15(10-13)18-19-17(21)14-6-4-5-7-16(14)20/h4-8,13,20H,1,9-10H2,2-3H3,(H,19,21)/b18-15- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJTXVJSIQTGHG-SDXDJHTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1=NNC(=O)C2=CC=CC=C2O)C(=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=CCC(C/C1=N/NC(=O)C2=CC=CC=C2O)C(=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.